An In-depth Technical Guide to the Chemical Properties of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine
An In-depth Technical Guide to the Chemical Properties of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine
Abstract: This technical guide provides a comprehensive overview of the chemical properties of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, a substituted pyrrolidine derivative. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from commercial suppliers, data on structurally analogous compounds, and established principles of organic chemistry to offer a detailed profile. The guide covers physicochemical properties, spectral characteristics, potential synthetic methodologies, reactivity, stability, and potential biological significance. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical space of N-alkylated pyrrolidines.
Introduction
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and its role as a key pharmacophore.[1][2] The substitution pattern on the pyrrolidine ring significantly influences the biological activity and physicochemical properties of the resulting molecule. This guide focuses on 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, a molecule featuring an N-isopropyl group, which enhances lipophilicity, and a 3-(N-methylaminomethyl) substituent, which can modulate basicity and receptor interactions. This combination of structural motifs suggests potential applications in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents.[3]
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. While extensive experimental data for 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine is not publicly available, we can infer its key properties based on its structure and data from commercial suppliers.[4][5][6]
Table 1: Physicochemical Properties of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine and Related Compounds
| Property | 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine | N-Isopropylpyrrolidine[7] | (1-Methylpyrrolidin-3-yl)methanamine[8] |
| CAS Number | 884504-73-8[4][5][6] | 17544-07-9 | 13005-11-3 |
| Molecular Formula | C9H20N2[4][5][6] | C7H15N | C6H14N2 |
| Molecular Weight | 156.27 g/mol [6] | 113.20 g/mol | 114.19 g/mol |
| Appearance | Liquid[4][5] | Liquid | Liquid |
| Stereochemistry | Racemic[4][5] | N/A | N/A |
| Calculated LogP | 0.27[4][5] | 1.6 | -0.3 |
| Storage | Sealed in dry, 2-8°C[6] | N/A | N/A |
The N-isopropyl group is expected to increase the lipophilicity of the molecule compared to an N-methyl or N-ethyl analogue. The presence of two basic nitrogen atoms suggests that the compound will be soluble in acidic aqueous solutions.
Spectral Characteristics (Inferred)
Detailed spectral data for 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine are not available in the public domain. However, we can predict the expected spectral features based on the analysis of its functional groups and comparison with similar structures.
1H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons and the chirality at the C3 position of the pyrrolidine ring.
-
Isopropyl Group: A doublet for the two methyl groups and a septet for the methine proton.
-
Pyrrolidine Ring: A series of multiplets for the ring protons. The protons on the substituted C3 atom will be diastereotopic, leading to more complex splitting patterns.
-
N-methylmethanamine Side Chain: A singlet for the N-methyl protons and a multiplet for the methylene protons adjacent to the pyrrolidine ring.
13C NMR Spectroscopy
The 13C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts influenced by the neighboring nitrogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
N-H Stretch: A weak to medium absorption in the range of 3300-3500 cm-1 for the secondary amine.[9]
-
C-H Stretch: Strong absorptions in the 2800-3000 cm-1 region for the aliphatic C-H bonds.[9]
-
N-H Bend: An absorption in the 1550-1650 cm-1 region.
-
C-N Stretch: Absorptions in the 1000-1250 cm-1 range.[9]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M+) at m/z 156. The fragmentation pattern would be dominated by cleavage alpha to the nitrogen atoms, leading to characteristic fragment ions. For instance, loss of an isopropyl group or fragmentation of the pyrrolidine ring would be expected.
Potential Synthetic Methodologies
While a specific synthesis for 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine is not published, it can be reasonably synthesized through established organic chemistry reactions. A plausible synthetic route is outlined below.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the N-isopropyl group and the N-methylmethanamine side chain from the pyrrolidine core.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Workflow
A potential forward synthesis could involve the N-isopropylation of a suitable pyrrolidine precursor, followed by the introduction of the N-methylmethanamine side chain.
Caption: Proposed two-step synthetic workflow.
Experimental Protocol (Representative)
Step 1: Synthesis of 1-Isopropyl-3-(aminomethyl)pyrrolidine
-
To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) is added acetone (1.2 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine (Eschweiler-Clarke Reaction)
-
To a solution of 1-isopropyl-3-(aminomethyl)pyrrolidine (1.0 eq) in formic acid (5.0 eq) is added formaldehyde (37% in water, 3.0 eq).
-
The mixture is heated to reflux for 6 hours.
-
The reaction mixture is cooled to room temperature and made basic with the addition of 2M sodium hydroxide solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to afford the final product.
Reactivity and Stability
The reactivity of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine is primarily dictated by the two nitrogen atoms.
-
Basicity: Both the pyrrolidine nitrogen and the side-chain nitrogen are basic and will react with acids to form salts. The pyrrolidine nitrogen is a tertiary amine, while the side-chain nitrogen is a secondary amine.
-
Nucleophilicity: The nitrogen atoms are nucleophilic and can participate in reactions with electrophiles, such as alkyl halides and acyl chlorides.
-
Oxidation: The amine functional groups can be susceptible to oxidation.
-
Stability: The compound should be stored in a cool, dry place, sealed from air and moisture to prevent degradation.[6]
Potential Biological Significance
While no specific biological activity has been reported for 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine, the pyrrolidine scaffold is a common feature in many biologically active molecules.[1][2] Substituted pyrrolidines have been investigated for a wide range of therapeutic applications, including as:
-
Anticancer agents [10]
-
Antimicrobial agents [1]
-
Central nervous system (CNS) agents, targeting receptors and enzymes.[3]
-
Dipeptidyl peptidase-IV (DPP-4) inhibitors for the treatment of diabetes.[4]
The specific substitution pattern of the title compound, with its N-isopropyl and N-methylmethanamine groups, suggests it could be a candidate for screening in various biological assays, particularly those related to CNS targets.
Analytical Methods
The analysis of 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine can be achieved using standard chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the separation and identification of this volatile amine. A non-polar capillary column would likely provide good separation. The mass spectrometer would provide structural information based on the fragmentation pattern.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For quantitative analysis, especially at low concentrations in complex matrices, LC-MS/MS is the method of choice.[11] Reversed-phase chromatography with an acidic mobile phase would be appropriate for this basic compound. Detection would be achieved using electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Workflow for Analytical Quantification
Caption: A typical workflow for the quantitative analysis of the target compound.
Safety and Handling
Specific safety data for 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine is not available. However, based on structurally related compounds such as N-methylpyrrolidine and N-isopropylpyrrolidine, the following precautions should be taken:[7][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazards: Assumed to be flammable and may cause skin and eye irritation or burns. May be harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine is a substituted pyrrolidine with potential for further investigation in medicinal chemistry and drug development. This guide provides a comprehensive overview of its likely chemical properties, drawing upon data from analogous compounds and fundamental chemical principles. While a lack of specific experimental data necessitates a degree of inference, the information presented here serves as a valuable resource for researchers interested in this and related molecules. Further experimental work is required to fully characterize this compound and explore its potential applications.
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